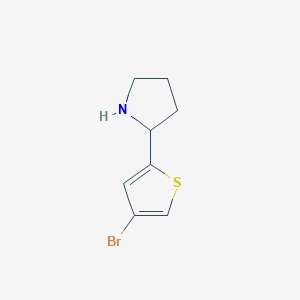![molecular formula C14H18Cl2N4O B13629926 2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)
2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride is a complex organic compound that features both oxazole and benzodiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxazole ring through the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The benzodiazole ring can be synthesized by reacting ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . The final step involves coupling the oxazole and benzodiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride exerts its effects involves interaction with specific molecular targets. The oxazole and benzodiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride is unique due to the combination of oxazole and benzodiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18Cl2N4O |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
2-[1-[2-(1,3-oxazol-2-yl)ethyl]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N4O.2ClH/c15-7-5-13-17-11-3-1-2-4-12(11)18(13)9-6-14-16-8-10-19-14;;/h1-4,8,10H,5-7,9,15H2;2*1H |
Clave InChI |
XGBCGKVKTAQLFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CCC3=NC=CO3)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)


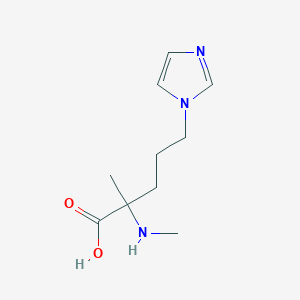
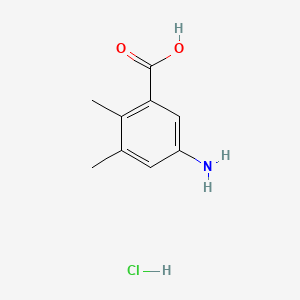
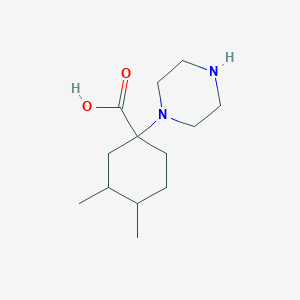
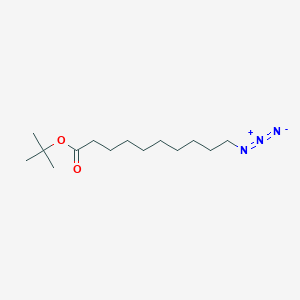


![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)


